N-(cyclopropylmethyl)-2,6-difluoroaniline
Description
N-(Cyclopropylmethyl)-2,6-difluoroaniline is a fluorinated aniline derivative characterized by a cyclopropylmethyl substituent on the nitrogen atom and fluorine atoms at the 2 and 6 positions of the aromatic ring. The cyclopropylmethyl group and fluorine substitutions likely influence its chemical stability, biological activity, and environmental behavior .
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2,6-difluoroaniline |
InChI |
InChI=1S/C10H11F2N/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7,13H,4-6H2 |
InChI Key |
JLUUDPCOTLWXGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2,6-difluoroaniline typically involves the reaction of 2,6-difluoroaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the aniline, followed by the addition of cyclopropylmethyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2,6-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms on the aniline ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH₃) in methanol.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ with Pd/C catalyst.
Substitution: NaOCH₃ in methanol.
Major Products
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
N-(cyclopropylmethyl)-2,6-difluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2,6-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance binding affinity and selectivity towards these targets. The fluorine atoms may also play a role in modulating the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The compound’s key structural elements include:
- Fluorine substituents at the 2 and 6 positions of the benzene ring.
- Cyclopropylmethyl group attached to the nitrogen atom.
Comparisons with similar compounds are summarized below:
*Estimated based on structural formula (C₁₀H₁₁F₂N).
Key Observations:
Phytotoxicity and Herbicidal Efficacy
Dinitroaniline herbicides (e.g., profluralin, trifluralin) inhibit root growth by disrupting microtubule assembly, with activity depending on nitro group positions and alkyl substituents . In contrast:
- Fluorinated Anilines : 2,6-Difluoroaniline exhibits lower phytotoxicity but possible toxicological concerns (e.g., acute toxicity) .
- This compound : While direct data are lacking, its structure suggests moderate bioactivity. For example, fluorinated anilines are often intermediates in agrochemical synthesis but may lack standalone herbicidal potency .
Table: Comparative Phytotoxicity (I₅₀ Values*)
| Compound | I₅₀ (Molar Concentration) | Relative Activity |
|---|---|---|
| Profluralin | ~10⁻⁶ M | Moderate |
| Trifluralin | ~10⁻⁶ M | High |
| 2,6-Difluoroaniline | Not reported | Low |
*I₅₀ = Concentration causing 50% growth inhibition in tobacco callus.
Environmental Persistence
Soil Degradation and Volatility
- Profluralin : Half-life in moist soil ranges from 29–124 days, with degradation accelerated by flooding .
- 2,6-Difluoroaniline : Higher volatility (bp 51–52°C at 15 mmHg) compared to nitro-substituted analogs .
- This compound : Expected to exhibit intermediate persistence due to reduced nitro group reactivity but increased hydrophobicity from the cyclopropylmethyl group.
Toxicity Profile
- Profluralin: Moderate toxicity to non-target organisms; inhibits root elongation in crops like cotton .
- This compound : Likely less acutely toxic than nitro analogs but may require handling precautions due to structural similarities to hazardous anilines .
Biological Activity
N-(cyclopropylmethyl)-2,6-difluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a cyclopropylmethyl group attached to an aniline moiety that is further substituted with two fluorine atoms at the 2 and 6 positions. The presence of these functional groups contributes to the compound's unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H12F2N |
| Molecular Weight | 211.22 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of this compound. Research has shown that modifications to the aniline moiety significantly affect activity:
- Fluorination : The introduction of fluorine atoms enhances metabolic stability and bioactivity.
- Cyclopropyl Group : The steric effects introduced by the cyclopropyl group may influence binding affinity to target proteins.
Table 1 summarizes findings from related studies on structural modifications and their impact on biological activity.
| Modification | Effect on Activity |
|---|---|
| Removal of fluorine | Significant decrease in potency |
| Addition of halogens | Variable effects; positioning matters |
| Alteration of cyclopropyl group | Impact on steric hindrance and binding |
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with related compounds:
Case Studies and Research Findings
While direct studies on this compound are scarce, insights can be drawn from related compounds:
- Antiviral Studies : Research indicates that derivatives with similar structures can inhibit influenza virus replication effectively at low concentrations (IC50 values in the nanomolar range) .
- Neuropharmacology : Compounds with structural similarities have been shown to modulate ion channels involved in neuronal excitability, suggesting potential applications in treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
